6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate
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Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate is a complex organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group Additionally, it is esterified with 2-chloro-6-fluorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-nitro-2-oxo-1,2-dihydropyridine and 6-methylpyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Substitution: The chloro and fluoro substituents on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Major Products
Reduction: 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ol and 2-chloro-6-fluorobenzoic acid.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and enzymes. It is believed to inhibit the activity of these targets by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in cell signaling pathways and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-methyl-3-nitrobenzoate
Uniqueness
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-chloro-6-fluorobenzoate is unique due to the presence of both chloro and fluoro substituents on the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O5/c1-6-5-9(11(17(20)21)12(18)16-6)22-13(19)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAQNPCRMSKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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